

Application Notes and Protocols for GNE-149 In Vivo Mouse Studies

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Compound of Interest		
Compound Name:	GNE-149	
Cat. No.:	B15621845	Get Quote

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Abstract

GNE-149 is a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα). It has demonstrated significant antiproliferative activity and dose-dependent efficacy in preclinical mouse models of ER-positive breast cancer. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and relevant biological pathways for conducting in vivo studies with **GNE-149** in mice.

Introduction

Estrogen Receptor Alpha is a key driver in the majority of breast cancers. **GNE-149** targets ERα through a dual mechanism of action: it acts as a full antagonist, blocking the receptor's activity, and as a SERD, promoting its degradation. This dual action makes it a promising therapeutic candidate for ER+ breast cancer. In vivo studies are critical for evaluating its efficacy, pharmacokinetics, and pharmacodynamics. This document outlines the established protocols for **GNE-149** administration in mouse xenograft models.

Data Presentation: GNE-149 In Vivo Dosage in MCF7 Xenograft Models



The following table summarizes the dosage of **GNE-149** used in efficacy studies in MCF7 xenograft mouse models. Tumor regression was observed at all doses above 0.3 mg/kg[1].

Parameter	Details
Compound	GNE-149
Mouse Model	MCF7 Wild-Type (WT) and Y537S Mutant Xenografts
Dosage Range	0.3, 1, 3, 10, 30 mg/kg
Administration Route	Oral (p.o.)
Dosing Frequency	Once daily (q.d.)
Treatment Duration	21 days
Not specified in the provided context. Vehicle vehicle for oral gavage in mice is a so 0.5% methylcellulose in water.	

Experimental Protocols MCF7 Xenograft Mouse Model Efficacy Study

This protocol describes the methodology for evaluating the in vivo efficacy of **GNE-149** in an MCF7 xenograft mouse model.

1. Cell Culture and Implantation:

- MCF7 cells (either wild-type or expressing a mutant form of ERα, such as Y537S) are cultured in appropriate media.
- Female immunodeficient mice (e.g., nude or NSG mice) are used for tumor implantation.
- MCF7 cells are harvested, and a suspension of cells (typically 5 x 10⁶ to 1 x 10⁷ cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

2. Tumor Growth and Animal Randomization:

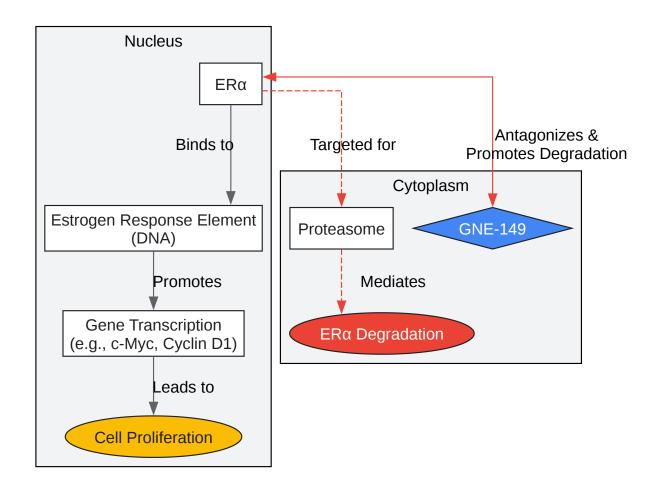
Tumor growth is monitored regularly using calipers.



- When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- 3. **GNE-149** Formulation and Administration:
- GNE-149 is formulated for oral administration. The specific vehicle should be optimized for solubility and stability.
- The compound is administered once daily via oral gavage at the desired doses (e.g., 0.3, 1, 3, 10, 30 mg/kg).
- The control group receives the vehicle only.
- 4. Monitoring and Data Collection:
- Tumor volume and body weight are measured at regular intervals (e.g., twice weekly) throughout the 21-day treatment period.
- · Animal health is monitored daily.
- 5. Study Termination and Analysis:
- At the end of the treatment period, mice are euthanized.
- Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting for ERα levels).
- Tumor growth inhibition is calculated for each treatment group relative to the control group.

Visualization of Pathways and Workflows Signaling Pathway of GNE-149 in ER+ Breast Cancer Cells



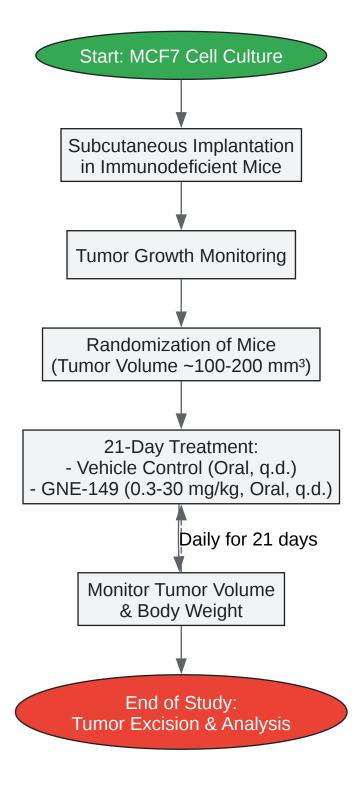


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Caption: Mechanism of action of GNE-149 in ER+ breast cancer cells.

Experimental Workflow for In Vivo Efficacy Study





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References

- 1. Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
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